N-(3,3-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine
Description
N-(3,3-Dimethylcyclohexyl)-1-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine ring substituted with a methyl group at position 1 and a 3,3-dimethylcyclohexyl moiety at the amine nitrogen. Its molecular weight is approximately 210.36 g/mol, inferred from its structural analogs . This compound’s stereoelectronic properties are influenced by the bulky 3,3-dimethylcyclohexyl group, which enhances lipophilicity and steric hindrance compared to simpler amines.
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-(3,3-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H26N2/c1-13(2)7-4-5-11(9-13)14-12-6-8-15(3)10-12/h11-12,14H,4-10H2,1-3H3 |
InChI Key |
KGMMVMIZJBCJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NC2CCN(C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 3,3-dimethylcyclohexanone with methylamine and pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions to facilitate the formation of the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
N-(3,3-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,3-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Key structural analogs differ in substituent positions or substituent groups on the cyclohexyl or pyrrolidine moieties. These variations significantly impact physicochemical properties and reactivity.
Key Research Findings
Symmetrical substituents (e.g., 4,4-dimethyl) may enhance crystallinity, as seen in analogs with defined melting points (e.g., 104–107°C for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) .
Lipophilicity and Solubility
- The 3,3-dimethylcyclohexyl group increases lipophilicity compared to N,N-dimethylcyclohexylamine (logP ~1.5 vs. ~2.5 estimated), affecting solubility in aqueous systems .
- Bulkier substituents may reduce water solubility, necessitating organic solvents for synthesis, as observed in copper-catalyzed amination reactions .
Synthetic Challenges
- Synthesis of tertiary amines with bulky groups often requires catalysts like cesium carbonate or copper(I) bromide to facilitate coupling, as seen in related pyrrolidine derivatives .
- Positional isomers (e.g., 2,6-dimethyl) may exhibit milder steric effects, enabling higher reaction yields in industrial processes .
Applications
- Unlike N,N-dimethylcyclohexylamine (used in polyurethane foams), the 3,3-dimethyl variant’s steric bulk may limit catalytic efficiency but enhance selectivity in asymmetric synthesis .
- Pyrrolidine derivatives with cyclohexyl groups are intermediates in drug development, as seen in analogs like PHA-793887 (a kinase inhibitor) .
Biological Activity
N-(3,3-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : CHN
- Molecular Weight : 210.36 g/mol
- CAS Number : Not specified in the available data.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate the activity of various enzymes and receptors, influencing pathways related to inflammation and cell proliferation.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may exhibit anti-inflammatory properties.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially impacting neurological functions and behaviors .
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For example, studies have shown that similar amines can effectively inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Escherichia coli | 78.12 µg/mL |
These results highlight the potential for developing new antimicrobial agents based on this compound's structure .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung carcinoma), with IC values indicating significant antiproliferative effects.
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings suggest a promising avenue for further research into its use as a chemotherapeutic agent .
Case Studies and Research Findings
- In Silico Studies : Computational modeling has been employed to predict the interactions of this compound with target proteins involved in disease pathways. These studies aim to identify optimal binding sites and enhance the efficacy of the compound as a therapeutic agent against conditions like cancer and inflammation .
- Multi-drug Therapy Approaches : Recent research has explored the use of multi-drug therapies incorporating this compound to enhance treatment efficacy against complex diseases such as COVID-19. The combination of this compound with other agents has shown potential in disrupting viral entry mechanisms by targeting protein-protein interactions critical for viral replication .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(3,3-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine analogs?
Methodology: Base-catalyzed C–N coupling under mild conditions (e.g., Cs₂CO₃, CuBr, DMSO at 35°C for 48 hours) is effective for similar amines, achieving yields up to 17.9% after chromatographic purification (gradient: 0–100% EtOAc/hexane) . Cyclohexyl-substituted intermediates may require extended reaction times due to steric hindrance.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodology: Combine high-resolution mass spectrometry (HRMS-ESI, m/z ±5 ppm) with multinuclear NMR (¹H/¹³C) to confirm molecular weight and regiochemistry. For example, ¹H NMR signals at δ 2.24 ppm (methyl groups) and δ 5.27–5.28 ppm (rotameric protons) are diagnostic for related pyrrolidine-amine derivatives . HPLC with UV detection (e.g., 94–96% purity) ensures minimal impurities .
Q. What safety protocols are critical for handling tertiary amines with cyclohexyl substituents?
Methodology: Use fume hoods, nitrile gloves, and closed systems to avoid inhalation/contact. Tertiary amines like N-methylpyrrolidin-3-amine derivatives may lack full toxicological data; refer to analogous compounds (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine) for hazard guidelines .
Advanced Research Questions
Q. How do steric effects from the 3,3-dimethylcyclohexyl group influence regioselectivity in cross-coupling reactions?
Methodology: Computational modeling (DFT) paired with experimental screening (e.g., varying catalysts like Fe₂O₃@SiO₂/In₂O₃) can predict and optimize coupling sites. Steric bulk may favor para-substitution in aryl intermediates, as seen in pyrazole-amine derivatives .
Q. What analytical strategies resolve contradictions in NMR data for rotameric forms of this compound?
Methodology: Variable-temperature NMR (e.g., 25–60°C in CD₃OD) can coalesce split signals caused by hindered rotation. For example, broad singlets at δ 1.60 ppm (CH₃ groups) in related compounds suggest dynamic exchange . Dynamic HPLC (chiral columns) may further separate enantiomers .
Q. How can catalytic systems be tailored to improve yield in large-scale synthesis?
Methodology: Nanocatalysts (e.g., copper-doped silica) enhance atom economy for C–N bond formation. A recent study achieved 36% yield for a triazole-pyrrole analog using piperidine/ethanol at 0–5°C, suggesting low-temperature protocols mitigate side reactions .
Q. What structural modifications enhance binding affinity to neurological or olfactory targets?
Methodology: Replace the cyclohexyl group with bicyclic or aromatic moieties (e.g., naphthalen-2-yl) to assess receptor selectivity. For instance, 3,3-dimethylcyclohexyl derivatives show high OR2L13 olfactory receptor activity (>80% predicted), implying hydrophobic interactions dominate binding .
Data Contradiction Analysis
Q. Why do HRMS and NMR data sometimes conflict for methyl-substituted pyrrolidines?
Methodology: Isotopic patterns in HRMS (e.g., [M+H]+ at m/z 215) may overlap with dimeric byproducts. Confirm via 2D NMR (HSQC/HMBC) to assign quaternary carbons and rule out tautomerism, as seen in pyrazole-amine analogs .
Q. How do solvent polarity and temperature affect crystallization outcomes?
Methodology: Polar aprotic solvents (DMSO, DMF) stabilize zwitterionic intermediates, but switching to EtOAc/hexane induces crystallization. For example, a 104–107°C melting range indicates high crystallinity in similar amines .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
